cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether
Brand Name: Vulcanchem
CAS No.: 1972-05-0
VCID: VC0158317
InChI: InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1
SMILES: CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol

cannabidiol-3-monomethyl ether

CAS No.: 1972-05-0

Main Products

VCID: VC0158317

Molecular Formula: C22H32O2

Molecular Weight: 328.5 g/mol

cannabidiol-3-monomethyl ether - 1972-05-0

CAS No. 1972-05-0
Product Name cannabidiol-3-monomethyl ether
Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
IUPAC Name 3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol
Standard InChI InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1
Standard InChIKey IPGGELGANIXRSX-RBUKOAKNSA-N
Isomeric SMILES CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
SMILES CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O
Canonical SMILES CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O
Synonyms cannabidiol monomethyl ether
cannabidiol-3-monomethyl ether
cannabidiol-3-monomethyl ether, trans(+-)-isome
PubChem Compound 164905
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator